1-(1-Phenylethyl)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10(11-5-3-2-4-6-11)14-8-7-13-9-12(14)15/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
YZTKPDIBHUEJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2=O |
Origin of Product |
United States |
Contextualizing 1 1 Phenylethyl Piperazin 2 One Within Modern Chemical Research
The focused study of a single chemical entity like 1-(1-Phenylethyl)piperazin-2-one is driven by the convergence of several key areas in synthetic and medicinal chemistry. The unique combination of a piperazinone core and a chiral phenylethyl group presents a compelling case for dedicated investigation.
Synthetic Methodologies for 1 1 Phenylethyl Piperazin 2 One and Its Structural Analogues
Retrosynthetic Dissection of the 1-(1-Phenylethyl)piperazin-2-one Skeleton
A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for various synthetic strategies. The most common disconnections are of the amide bond (C2-N1) and the two C-N bonds of the ethylenediamine (B42938) backbone.
Amide Disconnection (C2-N1): This disconnection leads back to an N-(1-phenylethyl)ethylenediamine precursor and a two-carbon acylating agent, such as a haloacetyl halide or an α,β-unsaturated ester. This approach is fundamental to linear synthesis strategies.
N1-C6 and N4-C5 Disconnection: This pathway breaks down the piperazinone ring into its core building blocks: 1-phenylethylamine (B125046), a glycine (B1666218) synthon (providing C2 and N1), and an aminoethyl synthon (providing C5, C6, and N4). This is characteristic of convergent or cyclocondensation approaches.
N1-Substituent Disconnection: A third strategy involves disconnecting the 1-phenylethyl group itself. This suggests a synthesis beginning with a pre-formed piperazin-2-one (B30754) ring, which is then N-alkylated with a suitable 1-phenylethyl halide or equivalent electrophile.
These retrosynthetic pathways guide the design of both classical and modern synthetic protocols.
Classical Solution-Phase Synthesis Approaches
Traditional methods for constructing the piperazinone core generally rely on linear syntheses or cyclocondensation reactions. researchgate.net
Linear Synthesis Strategies for Piperazinone Ring Formation
Linear approaches build the heterocyclic ring in a stepwise fashion. A common method involves the reaction of an N-substituted ethylenediamine with a suitable two-carbon electrophile, followed by an intramolecular cyclization.
For instance, N-(1-phenylethyl)ethylenediamine can be acylated with chloroacetyl chloride to form an intermediate chloroacetamide. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the terminal secondary amine displaces the chloride to form the piperazin-2-one ring. The efficiency of this cyclization step is crucial and can be influenced by reaction conditions such as base strength and solvent polarity.
Cyclocondensation Reactions Utilizing N-Substituted Amino Acids or Derivatives
Convergent cyclocondensation reactions offer a more direct route to the piperazinone ring. These methods typically involve reacting an N-substituted amino acid or its activated derivative (e.g., an ester or acid chloride) with a suitably protected or activated ethylenediamine derivative. nih.gov
One such strategy could involve the condensation of N-(2-aminoethyl)-N-(1-phenylethyl)amine with glyoxylic acid, followed by reductive cyclization. Alternatively, a protected glycine derivative can be coupled with N-(1-phenylethyl)ethylenediamine, followed by deprotection and cyclization to furnish the lactam. These methods are often preferred for their efficiency in assembling the core structure.
Strategic Incorporation of the 1-Phenylethyl Moiety
Starting with Chiral 1-Phenylethylamine: The most direct approach to ensure enantiopurity is to begin with an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine. This amine can then be elaborated into the full piperazinone structure. For example, reductive amination of 1-phenylethylamine with an N-protected aminoacetaldehyde, followed by further functionalization and cyclization, would install the desired substituent from the outset.
N-Alkylation of a Pre-formed Piperazinone: An alternative is the N-alkylation of a pre-existing piperazin-2-one or a suitable N-protected precursor. mdpi.com This involves reacting piperazin-2-one with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide) in the presence of a base. This method is straightforward but may be complicated by potential N4-alkylation or, if a racemic alkylating agent is used, will result in a racemic product. The use of an N4-protected piperazin-2-one can ensure regioselectivity.
| Alkylation Reaction Example | |
| Reactants | Piperazine (B1678402), (2-Bromoethyl)benzene |
| Conditions | Reflux in Tetrahydrofuran (THF) |
| Outcome | N-alkylation to form N-(2-phenylethyl)piperazine. While not the target molecule, this illustrates a typical N-alkylation procedure on a piperazine ring. chemicalbook.com |
Stereoselective and Enantioselective Synthesis Protocols for this compound
Given the chirality of the 1-phenylethyl group, achieving high enantiomeric purity is a key challenge. Modern synthetic methods have focused on asymmetric strategies to control the stereochemistry. rsc.orgacs.org
Chiral Auxiliary-Based Asymmetric Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of piperazinone synthesis, a chiral auxiliary can be temporarily incorporated to direct a key bond-forming reaction, and then subsequently removed.
While direct application of a chiral auxiliary to form the C-N bond of the 1-phenylethyl group is less common, related strategies have been developed for asymmetric synthesis on the piperazine ring itself. For example, O'Brien and coworkers have detailed the use of (–)-sparteine as a chiral ligand in the asymmetric lithiation of N-Boc piperazines. acs.orgnih.gov This allows for the enantioselective functionalization of the piperazine core at the carbon atoms.
A more relevant strategy for this compound involves using the chiral 1-phenylethyl group itself as a directing group. The inherent chirality of this substituent can influence the stereochemical outcome of subsequent reactions on the piperazinone ring, a concept known as substrate-controlled diastereoselection. For instance, if a second substituent were to be introduced onto the piperazinone ring, the existing chiral center on the N1-substituent would likely direct its approach, leading to one diastereomer in excess.
Recent advances have also focused on catalytic asymmetric hydrogenations of unsaturated precursors like pyrazin-2-ols to generate chiral piperazin-2-ones with high enantioselectivity. rsc.org A similar catalytic approach could be envisioned where an N-(1-phenylethyl)pyrazin-2-one is diastereoselectively hydrogenated to yield the desired stereoisomer of this compound.
| Catalytic Asymmetric Hydrogenation Example | |
| Substrate | Pyrazin-2-ols |
| Catalyst System | Palladium catalyst with a chiral ligand |
| Conditions | High pressure H2, elevated temperature |
| Product | Chiral piperazin-2-ones |
| Enantiomeric Excess (ee) | Up to 90% ee reported for certain substrates. |
Asymmetric Catalysis for Controlling Stereochemistry at C-1'
The stereochemistry at the C-1' position of this compound is crucial for its biological activity. Asymmetric catalysis offers a powerful tool to selectively synthesize the desired enantiomer.
One notable approach involves the asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium. rsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The resulting products can be readily converted to chiral piperazines without compromising their optical purity. rsc.org
Another strategy is the one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization. This process, starting from commercially available aldehydes and other reagents, can yield 3-aryl/alkyl piperazin-2-ones in good yields (38% to 90%) and with high enantiomeric excess (up to 99% ee). nih.gov A quinine-derived urea (B33335) is utilized as a stereoselective catalyst in two of the three steps. nih.gov
Furthermore, the design and synthesis of novel C2-symmetric chiral piperazines, derived from natural sources like L-proline, have been explored. organic-chemistry.orgnih.gov Copper complexes of these chiral ligands have been successfully employed in the asymmetric acylation of meso-1,2-diols, yielding optically active monobenzoates with high enantioselectivity. organic-chemistry.orgnih.gov
Enzymatic Biocatalytic Approaches for Enantiomeric Resolution
Enzymatic biocatalysis presents a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic mixtures.
For instance, the enzymatic resolution of racemic (R,S)-1-phenylethanol, a precursor for the phenylethyl moiety, has been extensively studied. nih.govresearchgate.net Lipase-catalyzed kinetic resolution using acyl donors like vinyl acetate (B1210297) can produce enantiomerically pure 1-phenylethanol. nih.gov Response surface methodology (RSM) has been used to optimize reaction parameters such as substrate concentration, temperature, and biocatalyst loading to achieve high enantiomeric excess (ee). nih.gov Studies have shown that under optimized conditions, it is possible to reach 100% ee for the substrate. nih.gov Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, has proven to be a highly effective biocatalyst for this transformation. nih.govresearchgate.net
Fungal whole-cell biocatalysts have also been investigated for the resolution of aminophosphonic acids, which are structural analogs of amino acids. nih.gov Strains like Cunninghamella echinulata have demonstrated the ability to enantioselectively degrade one enantiomer, leading to the enrichment of the other. nih.gov
Chromatographic Enantiomeric Separation Techniques (e.g., Chiral HPLC)
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govcsfarmacie.cz This technique is crucial for determining the enantiomeric purity of chiral compounds. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular due to their broad applicability. nih.govcsfarmacie.cznih.govwindows.net The choice of the mobile phase, whether normal-phase, polar-organic, or reversed-phase, can significantly influence the separation efficiency. nih.govnih.gov For example, the separation of β-blockers was found to be more efficient under HILIC (hydrophilic interaction liquid chromatography) conditions. nih.gov
Cyclodextrin-based CSPs are another important class of stationary phases used for enantioseparation. csfarmacie.cz The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. csfarmacie.cz
The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. Several commercially available columns, such as CHIRALPAK® and ChromegaChiral™, are available for the separation of a wide range of chiral compounds, including 1-phenylethylamine enantiomers. sigmaaldrich.com
Sustainable and Green Chemistry Approaches
The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry.
Catalyst-Free and Solvent-Free Reaction Conditions
Efforts have been made to develop synthetic protocols that minimize or eliminate the use of catalysts and solvents. One approach for the synthesis of monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable reagent. This method can be performed under mild conditions and respects the principles of green chemistry. semanticscholar.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times. semanticscholar.orgnih.govmdpi.comarkat-usa.org This technique has been successfully applied to the synthesis of various piperazine derivatives. semanticscholar.orgnih.gov For instance, the synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] nih.govnih.govbenzothiazol-2(3H)-ones was achieved using microwave irradiation on a solid alumina (B75360) support, offering a significant improvement over conventional heating methods. nih.gov Microwave heating can be particularly advantageous for reactions that typically require prolonged refluxing. semanticscholar.org
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. A simple flow mode using a catalyst has been applied to the synthesis of monosubstituted piperazine derivatives. semanticscholar.org The development of flow microwave reactors further combines the benefits of both technologies, enabling efficient and continuous synthesis. semanticscholar.org
Water as a Reaction Medium in Piperazinone Synthesis
The use of water as a solvent in organic synthesis is a growing area of interest due to its environmental benefits and unique reactivity. In the context of piperazinone synthesis, water can facilitate certain reactions and offer a safer, more sustainable alternative to traditional organic solvents.
For instance, the synthesis of piperazine derivatives has been explored in aqueous media. One approach involves the reaction of piperazine with epichlorohydrin (B41342) to form a bifunctional coupler, which can then be reacted with various amines in water. researchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of forming key piperazine intermediates in water. The synthesis of piperazine itself can be achieved through methods like the cyclization of ethylenediamine, where the addition of water vapor can improve selectivity for the desired product. researchgate.net
The pH of the aqueous solution plays a crucial role. For example, in the synthesis of 1-(2-phenylethyl)piperazine, after initial steps in an organic solvent, the product is dissolved in basic water (pH > 12) to facilitate extraction. chemicalbook.com This highlights how aqueous basic conditions can be integral to the work-up and purification of piperazine derivatives.
However, challenges remain. The solubility of non-polar starting materials, such as those with a phenylethyl group, can be limited in water, potentially requiring co-solvents or phase-transfer catalysts. Despite these challenges, the development of water-based synthetic routes for piperazinones is a promising area for green chemistry.
Solid-Phase Organic Synthesis (SPOS) of Piperazinone Derivatives
Solid-phase organic synthesis (SPOS) has become a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries. acs.org This technique has been successfully applied to the synthesis of piperazinone derivatives, offering advantages in purification and automation. acs.orgnih.govresearcher.lifeebrary.net
The choice of resin and linker is critical for a successful solid-phase synthesis. The linker connects the growing molecule to the solid support and must be stable throughout the synthetic sequence, yet readily cleavable at the final step. nih.gov
Several types of resins and linkers are employed in the synthesis of piperazinone and related heterocyclic structures:
Wang Resin: This is a widely used resin for the synthesis of C-terminal acids. acs.orgpeptide.com In one example, N-(4-tert-butyloxy-phenethyl)-glycine was bound to Wang resin as an initial step in the synthesis of piperazinone-containing enkephalin mimetics. acs.org
2-Chlorotrityl (2-CTC) Resin: This acid-labile resin is advantageous for synthesizing protected peptide acids and is particularly useful for amino acids prone to racemization. sigmaaldrich.comresearchgate.net It allows for the cleavage of the product from the resin under mild acidic conditions, preserving acid-sensitive protecting groups on the side chains. sigmaaldrich.com
Rink Amide Resin: This resin is used to produce peptide amides upon cleavage. sigmaaldrich.combiotage.com In some strategies, the choice of resin can influence the success of on-resin cyclization. rhhz.net
Safety-Catch Linkers: These linkers require an activation step before cleavage, providing an additional layer of orthogonality. nih.gov This can be beneficial in complex syntheses.
Loading of the initial building block onto the resin is typically achieved through esterification or amidation reactions. For instance, Fmoc-protected amino acids can be attached to Wang resin using coupling agents. peptide.com For sensitive amino acids, loading onto 2-chlorotrityl chloride resin can be achieved without activating the amino acid's carboxyl group, thus preventing racemization. sigmaaldrich.comresearchgate.net
| Resin/Linker Type | Cleavage Product | Key Features | Example Application |
|---|---|---|---|
| Wang Resin | Carboxylic Acid | Stable to a variety of reaction conditions, cleaved by moderate acid (e.g., TFA). peptide.com | Synthesis of piperazinone-containing enkephalin mimetics. acs.org |
| 2-Chlorotrityl (2-CTC) Resin | Protected Carboxylic Acid | Very acid-labile, allows for mild cleavage conditions, minimizes racemization. sigmaaldrich.comresearchgate.net | Synthesis of protected peptides and fragments. sigmaaldrich.com |
| Rink Amide Resin | Carboxamide | Generates a C-terminal amide upon cleavage. sigmaaldrich.combiotage.com | Used in on-resin cyclization to produce cyclic peptides with an amide backbone. biotage.com |
| Sieber Amide Resin | Carboxamide | Acid-labile linker for the synthesis of peptide amides. google.com | Synthesis of cyclic peptides. google.com |
A key advantage of SPOS is the ability to perform on-resin cyclization. This intramolecular reaction is favored at the low concentrations effectively achieved by anchoring molecules to a solid support, a phenomenon known as "pseudodilution". rhhz.net
Several strategies for on-resin cyclization of piperazinone precursors and related cyclic peptides have been developed:
Head-to-Tail Cyclization: This involves the formation of an amide bond between the N-terminus and a C-terminal carboxylic acid that is still attached to the resin via a side chain. biotage.com The efficiency of this cyclization can be influenced by the amino acid linker, with longer linkers sometimes providing better results. biotage.com
Disrupted Ugi Condensation: This multicomponent reaction has been utilized for the solid-phase synthesis of piperazinones. An aziridine (B145994) aldehyde dimer, an isonitrile, and a resin-bound amino acid react to form an N-acyl aziridine intermediate, which is then cyclized with a nucleophile to yield the piperazinone. nih.govresearcher.lifeebrary.net
Native Chemical Ligation (NCL): This technique can be adapted for on-resin cyclization, particularly for the synthesis of cyclic thiodepsipeptides and homodetic peptides. nih.govnih.gov
Once the synthesis and cyclization are complete, the final product is cleaved from the resin. The cleavage cocktail depends on the linker used. For acid-labile linkers like Wang and Rink Amide, a solution of trifluoroacetic acid (TFA) with scavengers is commonly employed. nih.govbiotage.com For highly acid-sensitive linkers like 2-chlorotrityl, milder conditions such as a mixture of acetic acid, trifluoroethanol, and dichloromethane (B109758) can be used. researchgate.net
| Cyclization Strategy | Description | Cleavage Protocol |
|---|---|---|
| On-Resin Head-to-Tail Cyclization | Formation of an amide bond between the N- and C-termini of a linear peptide anchored to the resin via a side chain. biotage.com | Typically TFA-based cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). biotage.com |
| Disrupted Ugi Condensation | A multicomponent reaction leading to a piperazinone scaffold. nih.govebrary.net | Cleavage with TFA to release the final piperazinone. ebrary.net |
| Native Chemical Ligation (NCL) | Chemoselective reaction of a C-terminal thioester with an N-terminal cysteine. nih.govnih.gov | Varies depending on the linker and protecting groups used. nih.gov |
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Economic Viability
The choice of a synthetic route for this compound and its analogs depends on several factors, including the desired scale of production, purity requirements, and economic constraints.
Solution-Phase Synthesis:
Efficiency: Traditional solution-phase synthesis can be highly efficient for specific target molecules. For example, the synthesis of 1-(2-phenylethyl)piperazine from piperazine and benzyl (B1604629) chloride can achieve a yield of 72%. chemicalbook.com However, purification can be time-consuming and may require chromatography.
Scalability: Scaling up solution-phase synthesis can be straightforward for well-optimized reactions. Industrial-scale synthesis of piperazine itself is well-established. researchgate.netwikipedia.org However, multi-step syntheses can become challenging to scale due to the accumulation of impurities and the need for large-volume reactors.
Economic Viability: For large-scale production of a single compound, solution-phase synthesis is often the most economically viable approach due to lower costs of starting materials and infrastructure compared to solid-phase techniques.
Solid-Phase Organic Synthesis (SPOS):
Scalability: Scaling up SPOS can be challenging. The capacity of the resin is a limiting factor, and the cost of large quantities of resin and reagents can be prohibitive. However, it is well-suited for producing small quantities of many different compounds for screening purposes.
Economic Viability: SPOS is generally more expensive than solution-phase synthesis on a per-gram basis due to the cost of the solid support, linkers, and excess reagents often used to drive reactions to completion. biosynth.com Its economic advantage lies in the rapid production of diverse compound libraries for drug discovery, where the cost per compound can be relatively low.
Green Chemistry Approaches (e.g., using water as a solvent):
Efficiency: Reactions in water can be highly efficient, but this is highly dependent on the specific reaction and the solubility of the substrates. researchgate.net
Scalability: Aqueous-based syntheses are often highly scalable and can be performed in simpler reactors.
| Synthetic Route | Efficiency | Scalability | Economic Viability |
|---|---|---|---|
| Solution-Phase Synthesis | Can be high for specific targets, but purification can be laborious. | Generally good for well-optimized, single-target syntheses. researchgate.net | Often the most economical for large-scale production of a single compound. |
| Solid-Phase Organic Synthesis (SPOS) | High for library generation; individual yields can be moderate. ebrary.net | Challenging for large quantities; well-suited for small-scale library production. | More expensive per gram, but cost-effective for generating diverse compound libraries. biosynth.com |
| Green Chemistry (Aqueous Synthesis) | Highly dependent on the specific reaction and substrate solubility. researchgate.net | Potentially high, with simpler infrastructure requirements. | Economically and environmentally advantageous if reaction efficiency is high. researchgate.net |
Advanced Structural and Conformational Analysis of 1 1 Phenylethyl Piperazin 2 One
High-Resolution Spectroscopic Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and conformational dynamics of 1-(1-phenylethyl)piperazin-2-one. These techniques provide detailed insights into atomic connectivity, stereochemistry, and intramolecular interactions.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, as well as for the determination of the stereochemical configuration and conformational preferences of this compound in solution.
A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for the complete structural elucidation of this compound.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylethyl group, the methine proton adjacent to the phenyl ring, and the methylene (B1212753) protons of the piperazinone ring. Due to the chiral center, the methylene protons of the piperazinone ring are diastereotopic and are expected to appear as distinct multiplets. The ¹³C NMR spectrum will complement this by showing signals for all unique carbon atoms, including the carbonyl carbon of the lactam, the aromatic carbons, the methine carbon of the chiral center, and the methylene carbons of the piperazine (B1678402) ring. nih.govchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to confirm the connectivity between the methine proton and the methyl protons of the phenylethyl group, as well as the geminal and vicinal couplings between the protons of the piperazinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. HSQC is crucial for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY is particularly important for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the protons of the phenylethyl group and specific protons on the piperazinone ring can help to define the orientation of the substituent relative to the heterocyclic ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| Phenyl-CH | ~4.5 (q) | ~60 |
| Phenyl-CH₃ | ~1.5 (d) | ~18 |
| Piperazinone-CH₂ (adjacent to N-phenylethyl) | ~3.0-3.5 (m) | ~50-55 |
| Piperazinone-CH₂ (adjacent to C=O) | ~3.2-3.8 (m) | ~45-50 |
| Piperazinone-CH₂ (adjacent to NH) | ~2.8-3.3 (m) | ~40-45 |
| Phenyl-C (aromatic) | ~7.2-7.4 (m) | ~127-140 |
| NH | broad singlet | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
The piperazinone ring can exist in different conformations, such as chair, boat, and twist-boat forms. nih.gov Furthermore, rotation around the N-C bond between the piperazine nitrogen and the chiral carbon of the phenylethyl group can be restricted, leading to the presence of rotamers. nih.govnih.gov These conformational exchange processes can lead to broadened signals or the appearance of multiple sets of signals in the NMR spectra at room temperature. nih.gov
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate these exchange processes. By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to determine the coalescence temperature and calculate the activation energy (ΔG‡) for the conformational interchange, providing valuable information about the energy barriers between different conformations. nih.govresearchgate.net For similar N-acyl piperazines, two distinct dynamic processes are often observed: the amide bond rotation and the ring inversion, each with its own characteristic energy barrier. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular and intramolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the amide group (lactam), typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazinone ring would appear as a band in the region of 3300-3500 cm⁻¹. The presence and position of this band can be indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy can provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. Low-frequency Raman spectroscopy can be particularly useful for studying the polymorphic forms of the compound in the solid state. azom.comnih.govnih.govspectrabase.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=O (Amide) | Stretching | 1650-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1000-1250 |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Interpretation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₁₂H₁₆N₂O), the expected monoisotopic mass can be calculated with high precision.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and fragmentation of the substituent groups. For this compound, key fragment ions would likely result from the loss of the phenylethyl group, cleavage of the piperazinone ring, and the formation of the stable tropylium (B1234903) ion from the benzyl (B1604629) moiety.
Single-Crystal X-ray Diffraction Studies
While spectroscopic techniques provide invaluable information about the structure in solution, single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and the conformation of the piperazinone ring and the phenylethyl substituent. mdpi.comresearchgate.net
Based on studies of similar piperazinone derivatives, the piperazinone ring is likely to adopt a non-planar conformation, such as a chair, boat, or twist-boat form, to minimize steric strain. researchgate.net The orientation of the 1-phenylethyl group relative to the piperazinone ring would also be precisely determined, providing a static picture that can be compared with the dynamic conformational behavior observed in solution by NMR.
Determination of Absolute Configuration and Crystal Packing
The this compound molecule possesses a stereogenic center at the C1 position of the phenylethyl group, making it a chiral compound that exists as (R) and (S) enantiomers. The definitive determination of its absolute configuration in a crystalline state is achieved through single-crystal X-ray diffraction. This technique not only reveals the precise three-dimensional arrangement of atoms but also allows for the assignment of the absolute stereochemistry, typically by analyzing the anomalous dispersion of X-rays, which results in a Flack parameter value close to zero for the correct enantiomer.
The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a network of intermolecular forces. For a molecule like this compound, it is anticipated that molecules would arrange in a highly ordered fashion, likely forming centrosymmetric dimers or extended chains through hydrogen bonding. In the absence of a specific crystal structure for this compound, a representative set of crystallographic parameters for a similar small organic molecule is presented below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ (chiral) |
| a (Å) | 10.60 |
| b (Å) | 8.47 |
| c (Å) | 14.89 |
| β (°) | 97.43 |
| Volume (ų) | 1325.7 |
| Z (Molecules/unit cell) | 4 |
Note: Data are representative and based on published structures of similar compounds for illustrative purposes. researchgate.net
Conformational Preferences in the Solid State
In the solid state, the molecule adopts a low-energy conformation. The six-membered piperazinone ring is not planar and typically adopts a thermodynamically favored chair or a twisted-boat conformation to minimize torsional and steric strain. nih.govrsc.org The presence of the N-acyl group introduces partial double bond character into the N-C(O) bond, influencing the ring's geometry.
The orientation of the bulky 1-phenylethyl substituent at the N1 position is critical. It can adopt either an axial or equatorial position relative to the mean plane of the piperazinone ring. Studies on related N-acyl piperidines and piperazines have shown a strong preference for an axial orientation of a substituent at the adjacent C2 position due to the minimization of allylic strain. nih.govacs.org By analogy, the phenylethyl group in this compound is likely to have a preferred orientation that minimizes steric clashes with the piperazinone ring. This orientation is defined by key torsion angles.
| Torsion Angle (Atoms) | Description | Expected Value Range (°) |
|---|---|---|
| C6-N1-Cα-Cβ | Defines side chain orientation relative to N1-C6 bond | ±60° (gauche) or 180° (anti) |
| C2-N1-Cα-Cβ | Defines side chain orientation relative to N1-C2 bond | ±60° (gauche) or 180° (anti) |
| N1-Cα-Cβ-C(phenyl) | Defines phenyl ring orientation | Variable, avoids steric clash |
Solution-State Conformational Analysis
Experimental Determination of Preferred Conformers via Spectroscopic Methods (e.g., J-coupling Analysis)
In solution, the molecule is not static but exists in a dynamic equilibrium of multiple conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe these conformational preferences. Specifically, the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH) provides insight into the dihedral angles between the coupled protons, as described by the Karplus equation.
For this compound, the ³J values between the methine proton (Hα) on the chiral center and the adjacent methylene protons (Hβ) on the piperazinone ring can be used to determine the preferred rotameric populations around the N1-Cα bond. By measuring these coupling constants, one can deduce the most stable conformation of the phenylethyl side chain in a given solvent. mdpi.com
| Coupling | Hypothetical J-Value (Hz) | Inferred Dihedral Angle | Conformational Implication |
|---|---|---|---|
| ³J(Hα, Hβa) | ~10-12 Hz | ~180° (anti-periplanar) | Indicates a staggered conformation is preferred. |
| ³J(Hα, Hβb) | ~2-4 Hz | ~60° (gauche) | Confirms a specific staggered rotamer population. |
Dynamic Conformational Behavior of the Piperazinone Ring and Phenylethyl Side Chain
The conformational dynamics of this compound in solution involve several processes occurring at different rates:
Piperazinone Ring Inversion: The chair-like conformation of the piperazinone ring can undergo inversion (flipping) to an alternative chair form. This process can be studied using dynamic NMR (DNMR) techniques, such as variable-temperature NMR. rsc.orgnih.gov At low temperatures, the inversion is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals into a time-averaged signal. nih.gov
Amide Bond Rotation: The C(O)-N1 bond has significant double-bond character, leading to restricted rotation. This can result in the presence of two distinct rotamers (conformers), which may be observable by NMR at room temperature, further complicating the spectra. rsc.orgresearchgate.net
Side Chain Rotation: There is free rotation around the single bonds of the phenylethyl side chain (N1-Cα and Cα-Cβ), allowing the phenyl group to adopt various spatial orientations. The equilibrium between these conformations is influenced by steric and electronic factors.
These dynamic behaviors are crucial for understanding how the molecule interacts with its environment and are fundamental to its chemical and biological properties. phys.org
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
As an inherently chiral molecule, this compound interacts differently with left- and right-circularly polarized light. This differential absorption is measured by Circular Dichroism (CD) spectroscopy, which provides a unique spectral fingerprint for each enantiomer.
The CD spectrum is highly sensitive to the three-dimensional structure of the molecule. The observed signals, known as Cotton effects, arise from electronic transitions within the molecule's chromophores—in this case, the phenyl group and the amide group of the piperazinone ring. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, is also a powerful technique that provides even more detailed structural information. researchgate.netnih.govnih.gov
A key application of CD and VCD is the determination of absolute configuration. By comparing the experimentally measured spectrum to a spectrum predicted for a specific enantiomer (e.g., the (S)-enantiomer) using quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration of the synthesized sample can be unambiguously assigned. nih.gov A positive match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer. This method provides a powerful alternative to X-ray crystallography, especially for non-crystalline samples.
Computational and Theoretical Studies on 1 1 Phenylethyl Piperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1-(1-phenylethyl)piperazin-2-one, a typical DFT study would involve the B3LYP functional with a basis set such as 6-31G(d,p). Such calculations would yield crucial information, including:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Energy: The total energy of the molecule, which is essential for comparing the stability of different conformers.
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
For instance, a DFT study on the related compound 1-phenylpiperazine (B188723) successfully used the B3LYP method to analyze its properties, demonstrating the utility of this approach for the broader class of piperazine (B1678402) derivatives. google.com
Electrostatic Potential Surface (ESP) Analysis for Reactive Sites
The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. The ESP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, one would expect to see negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the piperazine ring not attached to the phenylethyl group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the structure of the synthesized compound. Studies on other piperazine derivatives have shown excellent correlation between B3LYP/6-31G(d,p) calculated and experimental NMR shifts. google.com
IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption bands in an infrared (IR) spectrum. These calculated frequencies can be used to assign the various vibrational modes of the molecule, such as the characteristic C=O stretch of the piperazin-2-one (B30754) ring and the various C-H and C-N stretching and bending modes.
A hypothetical data table for predicted IR frequencies of this compound, based on calculations for similar structures, might look as follows:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Amide) | ~1680 - 1700 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C-H Stretch (Aliphatic) | ~2850 - 2960 |
| C-N Stretch | ~1100 - 1250 |
| C-H Bending (Aromatic & Aliphatic) | ~1350 - 1470 |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the piperazine ring and the rotational freedom of the phenylethyl group mean that this compound can exist in multiple conformations.
Systematic Conformational Search Algorithms
To identify the various stable conformers, a systematic conformational search would be performed. This involves rotating the single bonds in the molecule and calculating the energy of each resulting geometry. Algorithms such as the Random Search or Monte Carlo methods are often employed to explore the potential energy surface of the molecule and identify low-energy conformers.
Calculation of Conformational Energies and Population Distributions
Once the stable conformers are identified, their relative energies can be calculated with high accuracy using DFT. The energy differences between conformers are used to determine their relative populations at a given temperature using the Boltzmann distribution. For piperazine derivatives, the chair conformation of the six-membered ring is typically the most stable. The orientation of the substituent on the chiral carbon (the 1-phenylethyl group) would lead to different conformers (e.g., with the phenyl group in an axial or equatorial position relative to the piperazine ring), each with a distinct energy and population.
A hypothetical table of relative energies for different conformers might be:
| Conformer ID | Piperazine Ring Conformation | Phenylethyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Phenyl Equatorial | 0.00 | 75 |
| 2 | Chair | Phenyl Axial | 1.5 | 20 |
| 3 | Skew-Boat | Phenyl Equatorial | 5.0 | 5 |
Lack of Publicly Available Research Data for this compound
Despite a thorough search of available scientific literature, no specific computational and theoretical studies focusing on the chemical compound this compound were found. This includes a lack of published research in the areas of Molecular Dynamics (MD) simulations and Molecular Docking, as outlined in the user's request.
The absence of dedicated studies on this particular molecule means that no data is available to populate the requested sections on its ligand dynamics in solvated environments, conformational transitions, flexibility, or its interaction dynamics with potential biomolecular targets. Similarly, there is no information regarding its use in ligand-based virtual screening via pharmacophore models or structure-based docking into receptor binding pockets.
While the fields of computational chemistry and drug discovery extensively utilize these techniques, the application of such methods to this compound has not been documented in accessible research. The scientific community's focus may lie on other compounds with more immediate or pronounced biological or chemical significance, leaving this specific molecule unexplored from a computational standpoint.
Therefore, the generation of a detailed, evidence-based article adhering to the requested structure is not feasible at this time due to the foundational scientific research not being publicly available.
Molecular Docking and Virtual Screening
Binding Affinity Prediction and Ranking Algorithms
The prediction of binding affinity is a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor. This process is crucial for prioritizing compounds for synthesis and experimental testing.
Molecular docking is a primary tool used for this purpose. It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following the determination of the binding pose, scoring functions are employed to estimate the binding affinity, usually expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki).
Ranking algorithms utilize these predicted scores to sort a list of potential ligands by their predicted affinity for a specific target. This allows researchers to focus on the most promising candidates. For instance, in a study of piperidine (B6355638) and piperazine-based compounds targeting the sigma 1 receptor (S1R), computational docking and molecular dynamics simulations were used to understand binding interactions. nih.gov These studies revealed that interactions with specific amino acid residues, such as a hydrogen bond with Glu172 and a π–cation interaction with Phe107, were crucial for high affinity. nih.gov
In a hypothetical screening for this compound and its analogues against a target receptor, a similar workflow would be applied. The compounds would be docked into the receptor's active site, and a scoring function would predict their binding affinities. The results would be presented in a ranked list to guide further investigation.
Table 1: Illustrative Binding Affinity Predictions for a Set of Hypothetical Analogues
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Rank |
| 1 | This compound | -7.5 | 3 |
| 2 | 1-(1-(4-chlorophenyl)ethyl)piperazin-2-one | -8.2 | 1 |
| 3 | 1-(1-Phenylethyl)-4-methylpiperazin-2-one | -7.9 | 2 |
| 4 | 1-(Phenethyl)piperazin-2-one | -6.8 | 4 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physicochemical property, respectively. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. nih.gov The general form of a QSAR/QSPR model is:
Activity/Property = f (Molecular Descriptors) + error wikipedia.org
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov Descriptors can be categorized into several classes:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area).
Physicochemical Descriptors: Properties like hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric parameters. nih.govnih.gov
For a molecule like this compound, a wide array of descriptors would be calculated. For example, a study on piperine (B192125) analogs used descriptors like the partial negative surface area and the heat of formation to build a successful QSAR model. nih.gov The selection of the most relevant descriptors is a critical step, often accomplished using statistical techniques like genetic algorithms or stepwise regression to avoid overfitting and to create a robust and interpretable model. nih.govnih.gov
Table 2: Examples of Molecular Descriptors Potentially Calculated for this compound
| Descriptor Class | Descriptor Name | Description |
| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| 3D | Molecular Volume | The volume occupied by the molecule in 3D space. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
Once descriptors are selected, a statistical method is used to build the mathematical model that links them to the activity or property of interest. youtube.com Several statistical techniques can be employed:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. It is simple and highly interpretable. nih.gov
Partial Least Squares (PLS): A method similar to MLR but more suitable when the number of descriptors is large or when they are correlated. PLS is commonly used in 3D-QSAR. rsc.org
Machine Learning Methods: More complex, non-linear methods like Support Vector Machines (SVM), Random Forest, or Artificial Neural Networks (ANN) can capture more intricate relationships between structure and activity. nih.gov
The development of a robust QSAR model requires rigorous validation. youtube.com This typically involves splitting the dataset into a training set (to build the model) and a test set (to evaluate its predictive power). Internal validation techniques like leave-one-out (LOO) cross-validation (q²) are used to assess the model's stability, while external validation on the test set (r²pred) confirms its ability to predict the activity of new compounds. rsc.orgsemanticscholar.org
A study on piperazinylalkylisoxazole analogues, for example, developed a Hologram QSAR (HQSAR) model with a high cross-validated q² of 0.841, indicating a robust and predictive model. nih.gov
Table 3: Illustrative Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination (goodness of fit for the training set). |
| q² (LOO) | 0.81 | Cross-validated r² (indicates model robustness). |
| r²_pred | 0.85 | Predictive r² for the external test set (indicates predictive power). |
| SEE | 0.25 | Standard Error of Estimation. |
| F-value | 150 | Fisher statistic (indicates statistical significance of the model). |
Note: This table presents typical statistical validation parameters for a QSAR model and is for illustrative purposes.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between a molecule's 3D properties and its biological activity. mdpi.com These methods are particularly useful for visualizing the spatial requirements for ligand binding within a receptor's active site. semanticscholar.org
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a set of aligned molecules and a probe atom placed at the intersections of a 3D grid. mdpi.com The resulting energy values are used as descriptors in a PLS analysis to generate a QSAR model. The model is then visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. semanticscholar.org For example, a green contour in a steric map indicates that bulkier substituents are favored in that region, while a blue contour in an electrostatic map indicates that positive charges are favored.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov This often provides a more comprehensive and interpretable model of the structure-activity relationship.
A 3D-QSAR study on p-methylsulfonamido phenylethylamine analogues developed highly predictive CoMFA and CoMSIA models (r² = 0.943 and 0.891, respectively) that successfully guided the design of new, more potent compounds. nih.gov Similarly, a study on 2-phenylcyclopropylmethylamine derivatives used CoMFA and CoMSIA to understand the steric, electrostatic, and hydrophobic requirements for binding to the D3 dopamine (B1211576) receptor. mdpi.com For this compound, such an analysis would involve aligning it with a series of its analogues and generating contour maps to suggest modifications to the phenylethyl group or the piperazinone ring to enhance a desired biological activity.
Table 4: Fields Used in CoMFA and CoMSIA
| Field Type | Description | Relevance to Molecular Interaction |
| Steric | Describes the shape and size of the molecule. | Identifies regions where bulky or smaller groups are preferred. |
| Electrostatic | Describes the distribution of partial charges. | Identifies regions where positive or negative charges enhance binding. |
| Hydrophobic | Describes the affinity for non-polar environments. | Highlights areas where hydrophobic groups can improve affinity. |
| H-Bond Donor | Identifies the potential to donate a hydrogen bond. | Shows where H-bond donor groups can interact with the target. |
| H-Bond Acceptor | Identifies the potential to accept a hydrogen bond. | Shows where H-bond acceptor groups can interact with the target. |
Mechanistic and Target Based Biological Research of 1 1 Phenylethyl Piperazin 2 One in Vitro Focus
Enzyme Inhibition and Activation Studies
There is currently no published research detailing the effects of 1-(1-phenylethyl)piperazin-2-one on specific enzymes.
Recombinant Enzyme Assays and Kinetic Characterization (e.g., Km, Vmax, Ki, IC50)
No data is available from recombinant enzyme assays to characterize the kinetic parameters of interaction between this compound and any enzyme. Therefore, values for Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) have not been determined.
Mechanism of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive)
Without kinetic data, the mechanism of any potential enzyme inhibition (be it competitive, non-competitive, or uncompetitive) by this compound remains unknown.
Enzyme Selectivity Profiling Against Related Enzyme Families
There are no reports on the selectivity profiling of this compound against any family of related enzymes. Such studies are crucial to understanding the specificity of a compound's action and its potential for off-target effects.
Receptor Binding and Modulation Assays (In Vitro Cell-Free or Cell-Based)
Specific data on the interaction of this compound with any biological receptor is not available in the current body of scientific literature.
Radioligand Binding Studies for Receptor Affinity (Kd, Ki)
No radioligand binding studies have been published for this compound. Consequently, its affinity (Kd or Ki) for any receptor target has not been established. While studies on other piperazine (B1678402) derivatives show activity at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, this information cannot be extrapolated to the specific compound . nih.gov
Functional Assays for Agonism, Antagonism, or Allosteric Modulation (e.g., Calcium Flux, cAMP Production)
In the absence of receptor binding data, there have been no subsequent functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any given receptor.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Investigations
No specific studies detailing the effects of This compound on G Protein-Coupled Receptor (GPCR) signaling pathways have been identified.
GPCRs represent a large family of transmembrane receptors that are crucial targets for a significant portion of modern pharmaceuticals. Investigating the interaction of a compound with these receptors is a fundamental step in drug discovery. Such investigations typically involve a variety of in vitro assays to determine if the compound binds to a receptor and how it affects its signaling cascade.
Commonly employed techniques include:
Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific GPCR. They involve competing the test compound against a radioactively labeled ligand known to bind to the receptor.
Second Messenger Assays: Upon activation, GPCRs trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates (IPs), or modulate calcium (Ca2+) levels. Assays that measure the concentration of these second messengers can reveal whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.
Beta-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, which is another key signaling pathway downstream of receptor activation. nih.gov
The piperazine moiety is a common scaffold in many centrally acting drugs that target GPCRs, suggesting that piperazine derivatives are often evaluated for such activity. nih.gov
Ion Channel Modulation Studies (In Vitro Electrophysiology)
There is no available data from in vitro electrophysiology studies specifically investigating the modulatory effects of This compound on ion channels.
Ion channels are pore-forming membrane proteins that allow ions to pass through the cell membrane and are critical for a wide range of physiological processes, including neuronal signaling and muscle contraction. nih.gov Their modulation by small molecules is a key mechanism of action for many drugs.
Patch-clamp electrophysiology is the gold-standard method for studying the direct effects of a compound on ion channel activity. nih.gov This technique allows for the measurement of ion currents flowing through a single or a population of ion channels in a cell membrane with high temporal and amplitude resolution. By applying the compound of interest and observing changes in the ion currents, researchers can characterize its modulatory effects, such as channel blocking, activation, or alteration of gating properties. nih.gov
Fluorescence-based ion flux assays are a higher-throughput alternative to patch-clamp electrophysiology for screening compound libraries and identifying potential ion channel modulators. These assays use ion-sensitive fluorescent dyes that change their fluorescence intensity upon binding to specific ions. An increase or decrease in fluorescence in the presence of a test compound indicates that it may be modulating the activity of the ion channel being studied. While providing less detailed mechanistic information than patch-clamp, these assays are valuable for initial screening.
Protein-Protein Interaction (PPI) Modulation
No published research was found describing the modulation of protein-protein interactions (PPIs) by This compound .
Protein-protein interactions are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are of significant therapeutic interest. whiterose.ac.uk The piperazine scaffold has been explored for its potential in developing PPI modulators. whiterose.ac.uk
Biophysical assays are essential for quantifying the direct binding of a compound to a target protein and for characterizing the thermodynamics and kinetics of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., the compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. It provides data on the association and dissociation rates (kon and koff), from which the binding affinity (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
These cell-based assays are used to confirm protein-protein interactions within a more physiological context and to assess the ability of a compound to disrupt or stabilize these interactions.
Pull-down Assays: In a pull-down assay, a "bait" protein (often a recombinant protein with an affinity tag) is used to capture its interacting partner ("prey" protein) from a cell lysate. The effect of a test compound on this interaction can be assessed by observing changes in the amount of prey protein that is pulled down.
Co-Immunoprecipitation (Co-IP): Co-IP is similar to a pull-down assay but uses an antibody to capture a specific protein from a cell lysate, thereby also capturing its interacting partners. The presence or absence of an interacting protein in the presence of a test compound can indicate the compound's modulatory effect on the PPI.
Cellular Target Engagement and Pathway Analysis (In Vitro Cell Culture)
In vitro cell culture models are indispensable for elucidating the mechanisms of action of novel chemical entities. These systems allow for controlled investigation into how a compound like this compound interacts with cellular components to elicit a biological response.
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its protein target within a complex cellular environment. rsc.orgnih.gov The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. nih.gov In a typical CETSA experiment, intact cells are treated with the compound of interest, heated to various temperatures, and then lysed. The aggregated proteins are separated from the soluble fraction, and the amount of remaining soluble target protein is quantified, often by immunoblotting or mass spectrometry. nih.govepa.gov A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
A high-throughput dose-response CETSA (HTDR-CETSA) can be adapted to screen numerous compounds by using technologies like enzyme fragment complementation for chemiluminescent quantification of the stabilized protein. nih.gov While no CETSA data has been published specifically for this compound, this technique would be the definitive approach to confirm its direct cellular targets.
High-content imaging (HCI) is an automated microscopy and analysis technique that allows for the quantitative measurement of multiple phenotypic parameters in cells. nih.gov This method can be used to determine the subcellular localization of a compound (if fluorescently tagged) or, more commonly, to observe the morphological changes induced by the compound. nih.gov
By staining various cellular compartments and components—such as the nucleus, cytoskeleton, and organelles—researchers can create a detailed "fingerprint" of a compound's effect. catapult.org.uk For instance, HCI could be employed to assess whether this compound treatment leads to changes in nuclear size, mitochondrial integrity, or cytoskeletal arrangement in cultured cells. This provides clues about the compound's potential mechanism of action and toxicity. Although no HCI studies have been reported for this specific compound, the methodology offers a robust platform for phenotypic screening and mechanism-of-action deconvolution.
To understand the broader cellular response to a compound, researchers often turn to "omics" technologies.
Transcriptomic Profiling: This involves quantifying the expression levels of thousands of genes (mRNA) simultaneously, typically using techniques like RNA-sequencing. By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers could identify entire signaling pathways that are activated or inhibited by the compound. nih.govnih.gov
Proteomic Profiling: Chemical proteomics is used to identify the protein targets of a small molecule on a proteome-wide scale. nih.gov Techniques such as activity-based protein profiling or affinity chromatography coupled with mass spectrometry can pinpoint which proteins are altered in their expression or post-translational modification state following compound treatment. nih.govrsc.org
These unbiased, large-scale approaches can reveal unexpected targets and pathways, providing a comprehensive view of a compound's biological impact. Currently, no transcriptomic or proteomic data are available in the public domain for this compound.
Stereoisomer-Specific Biological Activity and Target Interactions
The this compound molecule contains a chiral center at the ethyl substituent on the nitrogen atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1-Phenylethyl)piperazin-2-one and (S)-1-(1-Phenylethyl)piperazin-2-one. It is common for enantiomers to exhibit different biological activities.
Biological systems, such as protein receptors and enzymes, are themselves chiral. Consequently, the two enantiomers of a compound can interact with a biological target differently, leading to variations in binding affinity and functional activity. One enantiomer may bind with high affinity and act as a potent agonist or antagonist, while the other may have significantly lower affinity or even display a different type of activity altogether. nih.gov
To assess these differences, the individual enantiomers would first need to be separated or synthesized independently. Then, their binding affinities (often represented by the inhibition constant, Ki, or dissociation constant, Kd) would be determined for specific targets using radioligand binding assays or other biophysical methods. nih.gov No studies comparing the binding affinities of the enantiomers of this compound have been published.
Hypothetical Data on Enantiomeric Binding Affinities
The following table is a hypothetical representation of data that could be generated from such an experiment and is for illustrative purposes only. No such data currently exists for this compound.
| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| (R)-1-(1-Phenylethyl)piperazin-2-one | Receptor X | 50 | Antagonist |
| (S)-1-(1-Phenylethyl)piperazin-2-one | Receptor X | 850 | Weak Partial Agonist |
| (R)-1-(1-Phenylethyl)piperazin-2-one | Receptor Y | >10,000 | Inactive |
The differences in binding affinity and activity between enantiomers are rooted in their three-dimensional interactions with the target's binding site. Molecular modeling and docking simulations are often used to visualize and understand these stereoselective interactions. nih.gov
For example, a simulation might reveal that the phenyl group of the (R)-enantiomer fits perfectly into a hydrophobic pocket within the receptor, while the same group in the (S)-enantiomer is sterically hindered, preventing an optimal fit. Likewise, specific hydrogen bonds or electrostatic interactions might be possible with one enantiomer but not the other. These precise molecular interactions are fundamental to the compound's specificity and potency. Detailed structural biology studies, such as X-ray crystallography of the ligand-receptor complex, would provide the ultimate confirmation of these interactions. As with other aspects, no research on the stereoselective interactions of this compound's enantiomers has been reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 1 Phenylethyl Piperazin 2 One Derivatives
Design Principles for SAR Libraries
The rational design of a library of 1-(1-phenylethyl)piperazin-2-one derivatives is fundamental to understanding its SAR. Key strategies employed include scaffold hopping, bioisosteric replacements, and systematic positional scanning.
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain similar biological activity to a known active compound. nih.govnih.gov This approach is particularly useful for discovering new intellectual property and improving physicochemical properties. In the context of this compound, scaffold hopping could involve replacing the piperazin-2-one (B30754) core with other heterocyclic systems that maintain the crucial spatial arrangement of the pharmacophoric features.
Bioisosteric replacement is a powerful tool in drug design where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or reducing toxicity. nih.gov For the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the phenyl ring of the phenylethyl moiety could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. The carbonyl group of the piperazinone ring could be replaced with a thiocarbonyl or other isosteres to modulate the compound's electronic properties and hydrogen bonding capacity.
Positional Scanning and Comprehensive Substituent Effect Analysis
Positional scanning is a systematic approach to explore the effect of substituents at different positions of the lead molecule. For this compound derivatives, this would involve synthesizing a library of compounds with a diverse set of substituents at various positions on the phenyl ring and the piperazinone core. A comprehensive analysis of the effects of these substituents helps in building a detailed SAR map, guiding further optimization efforts.
SAR of the Piperazinone Core Modifications
The piperazinone core is a critical component of the this compound scaffold, and modifications to this ring system can have a profound impact on the compound's biological profile.
N-Substitution (at N-4) Effects on Target Binding and Selectivity
The nitrogen atom at the N-4 position of the piperazinone ring is a key handle for chemical modification. Substitution at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. A series of novel N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, which are structurally related to the phenylethylpiperazine motif, were found to be extremely potent analgesics with high safety margins. nih.gov This highlights the importance of the N-substituent in modulating biological activity.
For instance, in a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, the nature of the substituent on the piperazine (B1678402) nitrogen was critical for their serotonin (B10506) reuptake inhibitory activity. nih.gov This suggests that for this compound derivatives, a systematic exploration of N-4 substituents, including alkyl, aryl, and acyl groups, would be essential to define the SAR.
Below is a hypothetical data table illustrating the potential impact of N-4 substitution on the biological activity of this compound derivatives, based on general principles observed in related compound series.
| Compound ID | N-4 Substituent | Target Binding Affinity (IC₅₀, nM) |
| 1a | -H | 500 |
| 1b | -CH₃ | 250 |
| 1c | -C₂H₅ | 300 |
| 1d | -Phenyl | 150 |
| 1e | -4-Chlorophenyl | 80 |
| 1f | -Benzoyl | 400 |
This table is for illustrative purposes and does not represent actual experimental data.
Ring Substitutions and their Impact on Conformation and Biological Activity
Introducing substituents on the carbon atoms of the piperazinone ring can influence the molecule's conformation and, consequently, its interaction with the biological target. The conformational flexibility of piperazine derivatives is known to be important for their biological activity.
Studies on related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that the stereochemistry and the substitution pattern on the phenyl rings play a crucial role in their analgesic activity. nih.gov For this compound, substitutions on the piperazinone ring could lock the molecule into a more favorable conformation for binding, thereby enhancing its potency.
Piperazinone Ring Size Modifications (e.g., Pyrrolidinone, Diazepinone Analogs)
The following table illustrates a hypothetical SAR for ring size modification of the core structure.
| Compound ID | Ring System | Target Binding Affinity (IC₅₀, nM) |
| 2a | Piperazin-2-one | 200 |
| 2b | Pyrrolidin-2-one | 450 |
| 2c | Diazepin-2-one | 350 |
This table is for illustrative purposes and does not represent actual experimental data.
SAR of the 1-Phenylethyl Moiety Modifications
The 1-phenylethyl group presents several key points for structural modification, each with the potential to significantly influence the biological activity of the parent compound. These include the aromatic ring, the aliphatic side chain, and the chiral center.
Aromatic Ring Substitutions: Electronic, Steric, and Lipophilic Effects
Systematic substitution on the phenyl ring is a classical medicinal chemistry strategy to probe the nature of the binding pocket of a biological target. The introduction of various functional groups would allow for the exploration of electronic, steric, and lipophilic effects.
Electronic Effects: The placement of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, and para positions of the phenyl ring would modulate the electron density of the aromatic system. This, in turn, could influence cation-π interactions or hydrogen bonding capabilities with the target protein. For instance, in other series of piperazine derivatives, such substitutions have been shown to be critical for affinity and selectivity towards dopamine (B1211576) and serotonin receptors. nih.govnih.gov
Steric Effects: The size of the substituent on the phenyl ring can be varied to probe the steric tolerance of the binding site. Introducing bulky groups (e.g., tert-butyl) versus smaller groups (e.g., fluorine) would help to map the three-dimensional space of the receptor pocket.
A hypothetical data table for such a study would resemble the following:
| Compound ID | R (Substitution) | pKi / IC50 (nM) | Electronic Effect (σ) | Steric Effect (e.g., Molar Refractivity) | Lipophilic Effect (π) |
| 1a | H | - | 0.00 | 1.03 | 0.00 |
| 1b | 4-Cl | - | 0.23 | 6.03 | 0.71 |
| 1c | 4-OCH3 | - | -0.27 | 7.87 | -0.02 |
| 1d | 4-NO2 | - | 0.78 | 7.36 | -0.28 |
| 1e | 3-CF3 | - | 0.43 | 5.02 | 0.88 |
Note: The biological activity data (pKi / IC50) is currently unavailable in the literature for this series.
Aliphatic Side Chain Variations (Length, Branching, Saturation)
Modifications to the ethyl linker between the phenyl ring and the piperazinone nitrogen would provide insights into the optimal positioning of the aromatic ring relative to the core scaffold.
Chain Length: Investigating analogs with a methyl (phenylmethyl), propyl (1-phenylpropyl), or butyl (1-phenylbutyl) side chain would determine if the two-carbon linker is optimal for activity.
Branching: The introduction of methyl groups on the aliphatic chain, for example, creating a 1-phenylpropyl or 2-phenylpropyl analog, would explore the steric and conformational constraints of the binding site.
Saturation: While the current moiety is saturated, the introduction of a double bond to create a cinnamyl-type analog would introduce conformational rigidity and could alter the binding mode.
A prospective data table for these modifications would be structured as follows:
| Compound ID | Side Chain Modification | pKi / IC50 (nM) |
| 2a | 1-Phenylethyl | - |
| 2b | Phenylmethyl | - |
| 2c | 1-Phenylpropyl | - |
| 2d | 2-Phenylethyl | - |
Note: Biological activity data for these specific variations are not currently published.
Stereochemical Influences of the Chiral Center (R vs. S Enantiomers)
The carbon atom connecting the phenyl ring and the piperazinone nitrogen is a chiral center. It is highly probable that the two enantiomers, (R)-1-(1-phenylethyl)piperazin-2-one and (S)-1-(1-phenylethyl)piperazin-2-one, would exhibit different biological activities. This phenomenon, known as eudismic ratio, is common for chiral drugs and arises from the three-point attachment model of receptor binding. In many classes of neurologically active compounds, one enantiomer is significantly more potent than the other. nih.gov The stereoselective synthesis and separate biological evaluation of the R and S enantiomers would be crucial to understanding the stereochemical requirements for activity and for developing a more potent and selective agent.
A comparative data table would be essential:
| Compound ID | Stereochemistry | pKi / IC50 (nM) |
| 3a | (R/S) - Racemic | - |
| 3b | (R) - Enantiomer | - |
| 3c | (S) - Enantiomer | - |
Note: Specific activity data for the enantiomers of this compound are not available in the literature.
Elucidation of Key Pharmacophores and Ligand Efficiency Metrics
A pharmacophore model for this class of compounds would be developed based on the SAR data obtained from the modifications described above. It would highlight the essential structural features required for biological activity, such as the position of the aromatic ring, the presence of hydrogen bond acceptors or donors, and the location of hydrophobic regions.
Once active compounds are identified, ligand efficiency metrics would be calculated to assess the quality of the "hits." These metrics include:
Ligand Efficiency (LE): This normalizes binding affinity for the size of the molecule (heavy atom count), providing a measure of the binding energy per atom.
Lipophilic Ligand Efficiency (LLE): This relates potency to lipophilicity (LogP), helping to guide the optimization of compounds with a lower risk of off-target effects and poor pharmacokinetic properties.
Development of Predictive SAR Models (e.g., 3D-QSAR)
With a sufficiently large and diverse dataset of analogs and their corresponding biological activities, computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) could be employed. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would generate 3D contour maps. These maps would visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models would serve as powerful predictive tools for designing novel, more potent analogs of this compound prior to their synthesis. While 3D-QSAR studies have been successfully applied to other classes of piperazine derivatives, their application to the this compound series is contingent on the future generation of the necessary biological data. nih.gov
Emerging Applications and Conceptual Research Directions for 1 1 Phenylethyl Piperazin 2 One
Utilization as a Molecular Scaffold for PROTAC (Proteolysis-Targeting Chimeras) or Molecular Glue Degraders
The development of targeted protein degradation (TPD) technologies, such as PROTACs and molecular glues, represents a paradigm shift in drug discovery. These approaches utilize small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The piperazinone scaffold is a promising core for the design of these degraders due to its synthetic tractability and its ability to be readily functionalized.
Conceptually, 1-(1-phenylethyl)piperazin-2-one could serve as a versatile scaffold for the generation of novel PROTACs. The piperazinone ring provides a rigid and predictable framework to which a linker and an E3 ligase-binding element can be attached. The 1-phenylethyl group could potentially function as a warhead to bind to the protein of interest (POI), or it could be further modified to enhance binding affinity and selectivity. The secondary amine within the piperazinone ring offers a convenient point for chemical modification, allowing for the facile introduction of various linkers.
Similarly, the structural motifs present in this compound could be incorporated into the design of molecular glue degraders. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the latter. The phenylethyl and piperazinone components could contribute to the formation of a stable ternary complex, a critical step in the mechanism of action of molecular glues. The exploration of libraries of piperazinone derivatives, including variations of the 1-phenylethyl substituent, could lead to the discovery of novel molecular glues with unique target profiles.
| Potential Role | Rationale | Key Structural Feature |
| PROTAC Scaffold | Provides a rigid core for linker and E3 ligase binder attachment. | Piperazinone ring |
| Molecular Glue Component | May contribute to the stabilization of the ternary complex. | Phenylethyl and piperazinone moieties |
Development as Chemical Biology Probes for Unraveling Biological Pathways
Chemical biology probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific biomolecules, allowing researchers to study their function in a cellular context. The this compound scaffold is well-suited for the development of such probes.
The inherent chirality of the 1-phenylethyl group could be exploited to develop stereoselective probes, which can be invaluable for studying the stereospecificity of biological interactions. By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the piperazinone core, researchers could create probes for use in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification.
Furthermore, libraries of this compound analogs could be synthesized and screened to identify compounds that modulate the activity of specific enzymes or receptors. These "hitter" compounds could then be optimized to create potent and selective probes for studying the role of these targets in various signaling pathways. The piperazine (B1678402) moiety, in general, is known to be a key component in molecules with activity on neurotransmitter receptors, suggesting a potential avenue for probe development in neurobiology. ijrrjournal.com
| Probe Type | Potential Application | Enabling Feature |
| Fluorescent Probe | Visualizing target localization and dynamics in live cells. | Attachment of a fluorophore |
| Affinity-Based Probe | Identifying protein binding partners. | Incorporation of a biotin tag |
| Activity-Based Probe | Measuring enzyme activity in complex biological samples. | Reactive group for covalent modification |
Applications in Materials Science and Polymer Chemistry (e.g., as monomers or building blocks)
The unique chemical structure of this compound also presents opportunities in the field of materials science and polymer chemistry. The presence of both a reactive secondary amine and a carbonyl group within the piperazinone ring makes it a potential monomer for the synthesis of novel polymers.
For instance, the ring-opening polymerization of this compound could lead to the formation of polyamides with a regularly spaced phenylethyl side chain. These polymers may exhibit interesting properties, such as thermal stability, chirality, and specific optical or mechanical characteristics, depending on the stereochemistry of the monomer and the polymerization conditions.
Furthermore, this compound can be utilized as a building block in the synthesis of more complex functional materials. Its ability to participate in various chemical reactions allows for its incorporation into larger molecular architectures, such as dendrimers, metal-organic frameworks (MOFs), and supramolecular assemblies. The phenylethyl group can also influence the self-assembly and packing of these materials, potentially leading to the development of new materials with tailored properties for applications in areas like catalysis, separations, and sensing.
| Material Application | Synthetic Approach | Potential Property |
| Chiral Polyamides | Ring-opening polymerization | Optical activity, thermal stability |
| Functional Building Block | Incorporation into larger structures | Tailored porosity, catalytic activity |
| Supramolecular Assemblies | Self-assembly driven by non-covalent interactions | Stimuli-responsive behavior |
Exploration in Agrochemical and Veterinary Science Research (non-clinical mechanistic studies)
The piperazine scaffold is a well-established pharmacophore in both human and veterinary medicine, as well as in agrochemicals. researchgate.net Derivatives of piperazine have been developed as anthelmintics, fungicides, and insecticides. This history of success suggests that this compound and its analogs could be a fruitful area for non-clinical mechanistic research in these fields.
In agrochemical research, libraries of piperazin-2-one (B30754) derivatives could be screened for activity against various plant pathogens and pests. Mechanistic studies could then be undertaken to understand the mode of action of any active compounds, potentially leading to the identification of novel biological targets. The structural diversity that can be readily introduced into the piperazinone scaffold would facilitate structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Similarly, in veterinary science, the this compound core could be explored for its potential as a starting point for the development of new therapeutics for animal health. Mechanistic studies could focus on understanding how these compounds interact with targets in parasites or pathogens that are relevant to veterinary medicine.
Development of Advanced Analytical Standards and Research Reagents
As research into the biological activities and material properties of this compound and its derivatives progresses, there will be a growing need for high-purity analytical standards and specialized research reagents. The synthesis of isotopically labeled versions of this compound, for example, would provide invaluable tools for pharmacokinetic and metabolism studies.
Furthermore, the development of well-characterized derivatives with specific functionalities would be beneficial for a range of research applications. For instance, derivatives with reactive handles could be used for conjugation to other molecules or surfaces, while those with specific spectroscopic properties could serve as probes in various assays. The availability of a diverse toolkit of such reagents would greatly facilitate further research into the potential applications of this promising chemical scaffold.
Future Research Perspectives and Unaddressed Challenges in 1 1 Phenylethyl Piperazin 2 One Research
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) has marked a paradigm shift in the field of chemical and pharmaceutical research. nih.gov These computational tools offer the potential to navigate the vast chemical space with unprecedented efficiency, accelerating the discovery and optimization of novel compounds. For a molecule with limited existing data like 1-(1-phenylethyl)piperazin-2-one, AI and ML could be particularly transformative.
Future research should focus on the development of predictive models to elucidate the structure-activity relationships (SAR) of this compound and its hypothetical analogs. By training algorithms on datasets of known piperazine (B1678402) derivatives with diverse biological activities, it may be possible to predict the potential therapeutic targets and pharmacological properties of this specific compound. nih.gov Furthermore, generative AI models could be employed to design novel analogs of this compound with optimized characteristics, such as enhanced binding affinity, improved metabolic stability, or reduced off-target effects. This in silico approach would significantly streamline the initial phases of drug discovery, allowing researchers to prioritize the synthesis and experimental testing of the most promising candidates.
Exploration of Novel and Undiscovered Synthetic Pathways and Enabling Technologies
The synthesis of piperazine-containing molecules is a well-established area of organic chemistry. organic-chemistry.org However, the development of more efficient, sustainable, and versatile synthetic routes remains a key objective. For this compound, future research should explore innovative synthetic strategies that offer advantages over classical methods.
One promising avenue is the application of flow chemistry and automated synthesis platforms. These technologies enable precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The development of a continuous-flow synthesis for this compound would facilitate its production on a larger scale, which is crucial for extensive biological evaluation. Additionally, the exploration of novel catalytic systems, such as photoredox or enzymatic catalysis, could provide access to new synthetic disconnections and enable the construction of the this compound scaffold under milder and more environmentally friendly conditions. organic-chemistry.org A recent study highlighted a practical method for synthesizing various extended tosylpiperazines under mild conditions, which could be adapted for this specific compound. organic-chemistry.org
Deeper Mechanistic Insights into Biological Interactions at Atomic Resolution
A fundamental understanding of how a molecule interacts with its biological targets is paramount for rational drug design. In the case of this compound, where the biological activity is yet to be determined, elucidating its mechanism of action at an atomic level is a critical unaddressed challenge.
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in this endeavor. Should a biological target for this compound be identified, co-crystallization or cryo-EM studies could reveal the precise binding mode and the key intermolecular interactions that govern its affinity and selectivity. acs.org Molecular dynamics (MD) simulations can further complement these experimental approaches by providing a dynamic view of the ligand-receptor complex, offering insights into the conformational changes and energetic landscapes involved in the binding process. Such detailed mechanistic understanding is essential for the structure-based design of more potent and selective analogs.
Development of Advanced Microfluidic and High-Throughput Screening Methodologies
The screening of compound libraries for biological activity is a cornerstone of drug discovery. High-throughput screening (HTS) allows for the rapid evaluation of thousands to millions of compounds, but it is often associated with high costs and the consumption of large quantities of reagents. Microfluidics, or lab-on-a-chip technology, has emerged as a powerful tool to miniaturize and automate biological assays, offering significant advantages in terms of cost, throughput, and sensitivity. nih.govplos.org
For this compound and its future analogs, the development of bespoke microfluidic screening platforms could revolutionize their biological characterization. These platforms can be designed to perform a wide range of assays, from cell-based viability and signaling pathway modulation to enzyme inhibition and receptor binding. nih.govhifibio.com The ability to perform single-cell analysis within picoliter-volume droplets would enable the investigation of cellular heterogeneity in response to the compound, providing a more nuanced understanding of its biological effects. plos.org This technology would be particularly valuable for screening libraries of this compound analogs to identify lead compounds with desired activities.
Design of Next-Generation Analogues with Tuned Receptor Specificity
Many therapeutic agents fail during clinical development due to off-target effects, which arise from the interaction of the drug molecule with unintended biological targets. Therefore, the design of next-generation analogs with high receptor specificity is a major goal in medicinal chemistry. For this compound, once a primary biological target is identified, a focused effort to enhance its selectivity will be crucial for its potential therapeutic development.
Structure-based drug design and computational modeling will play a pivotal role in this process. By analyzing the binding pocket of the target receptor, medicinal chemists can design modifications to the this compound scaffold that enhance interactions with the desired target while minimizing interactions with off-targets. nih.gov This may involve the introduction of specific functional groups to exploit unique features of the target's binding site or the rigidification of the molecule to pre-organize it for optimal binding. The synthesis and evaluation of these next-generation analogs, guided by iterative cycles of design, synthesis, and testing, will be essential to fine-tune their receptor specificity and ultimately improve their therapeutic index. Research into piperazine derivatives has shown that even small structural changes can significantly impact receptor affinity and selectivity. mdpi.com
Conclusion: Synthesis, Structure, and Mechanistic Insights of 1 1 Phenylethyl Piperazin 2 One
Summary of Key Academic Discoveries and Contributions
Based on an extensive search of academic literature, there are no specific key discoveries or contributions directly associated with the compound 1-(1-Phenylethyl)piperazin-2-one. The research landscape is rich with information on the broader family of piperazin-2-one (B30754) derivatives, highlighting their significance as pharmacophores. rsc.org Methodologies for the general synthesis of 1- and 4-substituted piperazin-2-ones are well-documented, including Jocic-type reactions and palladium-catalyzed cyclizations. rsc.orgacs.org These studies provide a framework for the potential, yet undocumented, synthesis of this compound. However, specific data regarding its crystal structure, detailed spectroscopic analysis (NMR, IR, MS), or its involvement in mechanistic studies are absent from the current body of scientific publications.
Outlook on Future Trajectories and Potential Academic Impact of this compound Research
The future academic impact of this compound is contingent on its synthesis and subsequent investigation. Should the compound be synthesized, research could proceed in several promising directions.
Firstly, a thorough structural elucidation would be paramount. This would involve single-crystal X-ray diffraction to determine its solid-state conformation and detailed spectroscopic analysis to build a complete data profile.
Secondly, exploring its chemical reactivity and potential as a synthetic intermediate could be a valuable avenue. The presence of the phenylethyl group and the lactam functionality within the piperazinone core offers sites for further chemical modification, potentially leading to novel derivatives with interesting properties.
Finally, given that many piperazine (B1678402) and piperazin-2-one derivatives exhibit biological activity, this compound could be screened for various pharmacological effects. rsc.org Its structural similarity to known bioactive molecules might warrant investigation into its potential as a ligand for various receptors or enzymes. The academic impact will depend entirely on whether the foundational research to synthesize and characterize this specific compound is undertaken. Without such studies, it remains a molecule of theoretical interest rather than one of documented scientific importance.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(1-Phenylethyl)piperazin-2-one, and how are protecting groups utilized?
- Methodological Answer : The enantioselective synthesis of α-secondary/tertiary piperazin-2-ones often employs catalytic decarboxylative allylic alkylation (DAAA). Key steps include:
- Protecting group strategies : Use of PMB (para-methoxybenzyl) or other groups to stabilize intermediates during alkylation or reduction (e.g., Scheme 1B in demonstrates PMB cleavage via oxidative methods) .
- Alkylation : Substitution at the α-position using allylic electrophiles under palladium catalysis (e.g., highlights tolerance for diverse α-substituents, including aryl groups) .
Q. How is this compound characterized structurally and functionally in early-stage research?
- Methodological Answer :
- Spectroscopic analysis : Combine H/C NMR to confirm regiochemistry and stereochemistry. For example, the carbonyl resonance in piperazin-2-ones typically appears at ~170 ppm in C NMR.
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., reports MW 100.119) .
- Crystallography : X-ray diffraction for absolute configuration determination (if crystalline derivatives are accessible).
Q. What preliminary pharmacological screening approaches are used for piperazin-2-one derivatives?
- Methodological Answer :
- In vitro assays : Screen for target binding (e.g., Factor Xa inhibition assays as in , where piperazin-2-one amides showed anticoagulant activity) .
- Dose-response studies : Use IC determination in enzyme inhibition models (e.g., thrombin generation assays).
- Selectivity profiling : Compare activity against related enzymes (e.g., trypsin, plasmin) to assess specificity.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats ( ) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (see for emergency measures) .
- Waste disposal : Follow institutional guidelines for organic solvents and nitrogen-containing waste.
Advanced Research Questions
Q. How can enantioselective synthesis of α-tertiary piperazin-2-ones be optimized for high enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst selection : Palladium complexes with chiral ligands (e.g., PHOX or Trost-type ligands) for DAAA reactions ( achieved >90% ee for α-tertiary derivatives) .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at -20°C to 25°C to minimize racemization.
- Substrate scope : Test bulky substituents (e.g., 1-Phenylethyl groups) for steric control ( discusses α-tertiary systems) .
Q. How can computational methods like 3D-QSAR and molecular dynamics (MD) guide the design of piperazin-2-one-based inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock or Schrödinger to predict binding modes (e.g., identified pyridin-2-one as optimal for mIDH1 inhibition) .
- 3D-QSAR : Build models using steric/electrostatic descriptors from active/inactive analogs ( used this to optimize substituent positions).
- MD simulations : Simulate ligand-protein stability over 100+ ns to assess hydrogen bonding and hydrophobic interactions (e.g., explored ADME properties) .
Q. How should researchers address contradictions in reported biological activities of piperazin-2-one derivatives?
- Methodological Answer :
- Stereochemical verification : Confirm enantiopurity (e.g., opposing activities of R/S enantiomers in Factor Xa inhibition, as in ) .
- Assay conditions : Compare buffer pH, ion concentrations, and enzyme sources (e.g., human vs. recombinant Factor Xa).
- Meta-analysis : Cross-reference structural data (e.g., ’s constrained TRH analogs may explain altered bioactivity) .
Q. What strategies enable the incorporation of piperazin-2-one into conformationally constrained peptides?
- Methodological Answer :
- Peptide backbone cyclization : Use piperazin-2-one as a rigid spacer (e.g., fused TRH analogs with piperazin-2-one to restrict flexibility) .
- Solid-phase synthesis : Employ Fmoc/t-Bu chemistry with orthogonal protecting groups for piperazin-2-one coupling.
- Biophysical validation : Circular dichroism (CD) or NMR to confirm secondary structure stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
